Cas no 129295-32-5 (7-Chloro-1H-indazole-3-carboxylic acid)

7-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring an indazole core substituted with a chloro group at the 7-position and a carboxylic acid moiety at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its rigid indazole scaffold enhances binding affinity in medicinal chemistry applications, while the reactive carboxylic acid group allows for further functionalization. The chloro substituent contributes to electronic modulation, influencing reactivity and selectivity in cross-coupling reactions. Suitable for use in small-molecule drug discovery, this high-purity building block is valued for its synthetic utility and structural specificity.
7-Chloro-1H-indazole-3-carboxylic acid structure
129295-32-5 structure
Product Name:7-Chloro-1H-indazole-3-carboxylic acid
CAS No:129295-32-5
MF:C8H5ClN2O2
MW:196.590500593185
MDL:MFCD05663990
CID:63985
PubChem ID:10584063
Update Time:2025-10-28

7-Chloro-1H-indazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-1H-indazole-3-carboxylic acid
    • 7-CHLORO-3-(1H)-INDAZOLE CARBOXYLIC ACID
    • 7-chloro-2H-indazole-3-carboxylic acid
    • 7-chloro-3-(1H)-indazole
    • 7-Chloroindazole-3-carboxylic acid
    • 7-Chloro-3-(1H)-indazolecarobxylicacid
    • 7-CHLORO-3-(1H)INDAZOLE CARBOXYLIC ACID
    • 1H-Indazole-3-carboxylic acid, 7-chloro-
    • 7-Chloro-3-(1H)-Indazolecarboxylic Acid
    • SY240123
    • J-519186
    • AB22141
    • MFCD05663990
    • DTXSID00442067
    • 129295-32-5
    • AM20020376
    • 1H-Indazole-3-carboxylicacid, 7-chloro-
    • FT-0647800
    • EN300-1616842
    • 7-Chloro-1H-indazole-3-carboxylicacid
    • SCHEMBL7383241
    • DS-1319
    • 7-Chloro-3(1H)-indazolecarboxylic acid
    • AKOS006293709
    • DB-002088
    • MDL: MFCD05663990
    • Inchi: 1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChI Key: HVKKAELOIRDAAI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C(C(=O)O)NN=C21

Computed Properties

  • Exact Mass: 196.00400
  • Monoisotopic Mass: 196.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.644
  • Boiling Point: 270.838°C at 760 mmHg
  • Flash Point: 117.599°C
  • Refractive Index: 1.744
  • PSA: 65.98000
  • LogP: 1.91450

7-Chloro-1H-indazole-3-carboxylic acid Security Information

7-Chloro-1H-indazole-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-1H-indazole-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
093690-250mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 95%
250mg
£88.00 2022-03-01
Fluorochem
093690-1g
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 95%
1g
£217.00 2022-03-01
Fluorochem
093690-5g
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 95%
5g
£993.00 2022-03-01
TRC
C383698-10mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5
10mg
$ 50.00 2022-06-06
TRC
C383698-50mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5
50mg
$ 95.00 2022-06-06
TRC
C383698-100mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5
100mg
$ 135.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C898960-1g
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 ≥95%
1g
1,799.10 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CX695-100mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 95+%
100mg
522CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CX695-250mg
7-Chloro-1H-indazole-3-carboxylic acid
129295-32-5 95+%
250mg
1143CNY 2021-05-08
Chemenu
CM128720-1g
7-chloro-1H-indazole-3-carboxylic acid
129295-32-5 95%
1g
$248 2021-08-05

7-Chloro-1H-indazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:129295-32-5)7-Chloro-1H-indazole-3-carboxylic acid
Order Number:A2693
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):670.0/155.0
Email:sales@amadischem.com

Additional information on 7-Chloro-1H-indazole-3-carboxylic acid

7-Chloro-1H-indazole-3-carboxylic Acid (CAS 129295-32-5): A Versatile Building Block in Pharmaceutical and Chemical Research

In the realm of heterocyclic chemistry, 7-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) has emerged as a crucial intermediate with significant applications in medicinal chemistry and material science. This white to off-white crystalline powder, with a molecular formula of C8H5ClN2O2, represents an important subclass of indazole derivatives that have garnered substantial attention from researchers worldwide.

The growing interest in 7-Chloro-1H-indazole-3-carboxylic acid synthesis stems from its unique structural features that make it an excellent scaffold for drug development. The compound's molecular weight of 196.59 g/mol and its characteristic carboxylic acid functional group at the 3-position allow for diverse chemical modifications, enabling the creation of novel bioactive molecules. Recent studies highlight its potential in addressing current pharmaceutical challenges, particularly in the development of kinase inhibitors and other targeted therapies.

From a chemical perspective, 7-Chloro-1H-indazole-3-carboxylic acid properties include moderate solubility in polar organic solvents like DMSO and methanol, while being sparingly soluble in water. This solubility profile makes it particularly useful in various synthetic applications. The presence of both the carboxylic acid and chloro substituents provides two distinct reactive sites for further functionalization, a feature that has been extensively utilized in modern drug discovery programs.

The pharmaceutical applications of indazole-3-carboxylic acid derivatives have expanded significantly in recent years, with 7-Chloro-1H-indazole-3-carboxylic acid playing a pivotal role. Researchers have employed this compound as a key intermediate in the synthesis of potential therapeutic agents targeting inflammation, metabolic disorders, and neurological conditions. Its structural similarity to various biologically active molecules makes it particularly valuable in the design of new drug candidates with improved efficacy and safety profiles.

Recent market trends indicate a growing demand for high purity 7-Chloro-1H-indazole-3-carboxylic acid, driven by increased research activities in pharmaceutical and biotechnology sectors. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity, ensuring it meets the stringent requirements of modern drug development processes.

From a synthetic chemistry standpoint, 7-Chloro-1H-indazole-3-carboxylic acid preparation methods have been refined to achieve higher yields and better selectivity. Modern synthetic approaches often involve multi-step sequences starting from appropriately substituted benzene derivatives, with careful control of reaction conditions to optimize the formation of the indazole core while preserving the desired functional groups.

The stability of 7-Chloro-1H-indazole-3-carboxylic acid under various conditions has been thoroughly investigated. Proper storage recommendations include keeping the compound in a cool, dry place, protected from light and moisture. These precautions help maintain the material's integrity over extended periods, making it reliable for research and development purposes.

In the context of green chemistry initiatives, researchers have explored more sustainable approaches to 7-Chloro-1H-indazole-3-carboxylic acid production. These efforts focus on reducing organic solvent usage, minimizing waste generation, and employing catalytic methods that improve atom economy. Such developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthetic methodologies.

The analytical characterization of 7-Chloro-1H-indazole-3-carboxylic acid typically includes determination of melting point (reported in literature as approximately 250-255°C with decomposition), along with comprehensive spectral data. Infrared spectroscopy clearly shows the characteristic carbonyl stretch of the carboxylic acid group, while 1H NMR reveals the distinctive aromatic proton pattern of the indazole system.

Quality control protocols for 7-Chloro-1H-indazole-3-carboxylic acid suppliers have become increasingly rigorous, reflecting the compound's importance in pharmaceutical research. Reputable manufacturers now provide detailed certificates of analysis that include information on purity (typically ≥98%), residual solvent content, and heavy metal contamination levels, meeting the exacting standards of regulatory agencies worldwide.

Recent scientific literature highlights novel applications of 7-Chloro-1H-indazole-3-carboxylic acid derivatives in materials science, particularly in the development of organic semiconductors and luminescent materials. The compound's rigid, planar structure and ability to participate in hydrogen bonding make it an attractive component in the design of advanced functional materials with tailored electronic properties.

Safety considerations for handling 7-Chloro-1H-indazole-3-carboxylic acid follow standard laboratory practices for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses is recommended when working with this material, especially in powder form to avoid inhalation or contact with eyes and skin.

The global market for indazole-based compounds continues to expand, with 7-Chloro-1H-indazole-3-carboxylic acid maintaining its position as a valuable building block. Market analysts project steady growth in demand, particularly from the Asia-Pacific region where pharmaceutical research activities have intensified in recent years.

Future research directions for 7-Chloro-1H-indazole-3-carboxylic acid applications may explore its potential in emerging therapeutic areas such as targeted protein degradation and covalent inhibitor design. The compound's versatility and well-established chemistry position it as a promising candidate for addressing current challenges in drug discovery and development.

In conclusion, 7-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) represents a significant compound in modern chemical research, with wide-ranging applications that continue to evolve. Its importance as a synthetic intermediate, combined with its potential biological activities, ensures its continued relevance in both academic and industrial settings. As research methodologies advance and new therapeutic targets emerge, this compound is likely to maintain its status as a valuable tool for chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:129295-32-5)7-Chloro-1H-indazole-3-carboxylic acid
A2693
Purity:99%/99%
Quantity:5g/1g
Price ($):670.0/155.0
Email